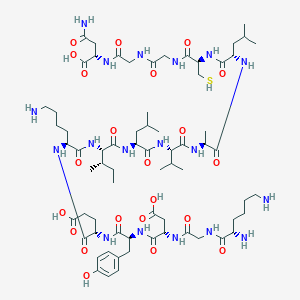
Peptide I
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Peptides are short chains of amino acids that are essential for various biological processes in the human body. Peptide I is a specific type of peptide that has been extensively studied for its potential applications in scientific research.
作用机制
Peptide I exerts its biological effects by binding to specific receptors on the surface of cells. This binding triggers a series of intracellular signaling events that ultimately lead to the desired physiological response. The exact mechanism of action of Peptide I is still under investigation, but it is believed to involve the modulation of various cellular pathways.
Biochemical and Physiological Effects:
Peptide I has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the modulation of immune function. It has also been shown to have antimicrobial and antiviral properties, making it a potential candidate for the treatment of infectious diseases.
实验室实验的优点和局限性
Peptide I has several advantages as a research tool, including its high specificity and potency, as well as its ability to be easily synthesized and modified. However, it also has some limitations, including its relatively short half-life and the potential for off-target effects.
未来方向
There are several potential future directions for research on Peptide I, including the development of new therapeutic applications, the elucidation of its mechanism of action, and the optimization of its pharmacokinetic properties. Additionally, further studies are needed to explore the potential of Peptide I as a tool for the study of cellular signaling pathways and the regulation of gene expression.
Conclusion:
In conclusion, Peptide I is a promising candidate for the development of new therapies and the study of cellular signaling pathways. Its high specificity and potency, as well as its ability to be easily synthesized and modified, make it a valuable research tool. However, further research is needed to fully understand its mechanism of action and optimize its pharmacokinetic properties.
合成方法
Peptide I can be synthesized using solid-phase peptide synthesis (SPPS), which involves the stepwise addition of amino acids to a resin-bound peptide chain. The process starts with the attachment of the first amino acid to the resin, followed by the successive addition of amino acids in the desired sequence. Once the peptide chain is complete, it is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
科学研究应用
Peptide I has been studied for its potential applications in various areas of scientific research, including drug discovery, biotechnology, and molecular biology. It has been shown to have antimicrobial, antiviral, and anticancer properties, making it a promising candidate for the development of new therapies.
属性
CAS 编号 |
141039-76-1 |
|---|---|
产品名称 |
Peptide I |
分子式 |
C69H114N18O22S |
分子量 |
1579.8 g/mol |
IUPAC 名称 |
(4S)-5-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[2-[[2-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C69H114N18O22S/c1-10-37(8)57(68(107)84-45(26-35(4)5)66(105)86-56(36(6)7)67(106)77-38(9)58(97)82-44(25-34(2)3)63(102)85-49(33-110)60(99)76-30-51(90)74-31-52(91)79-48(69(108)109)28-50(73)89)87-62(101)42(16-12-14-24-71)80-61(100)43(21-22-54(93)94)81-64(103)46(27-39-17-19-40(88)20-18-39)83-65(104)47(29-55(95)96)78-53(92)32-75-59(98)41(72)15-11-13-23-70/h17-20,34-38,41-49,56-57,88,110H,10-16,21-33,70-72H2,1-9H3,(H2,73,89)(H,74,90)(H,75,98)(H,76,99)(H,77,106)(H,78,92)(H,79,91)(H,80,100)(H,81,103)(H,82,97)(H,83,104)(H,84,107)(H,85,102)(H,86,105)(H,87,101)(H,93,94)(H,95,96)(H,108,109)/t37-,38-,41-,42-,43-,44-,45-,46-,47-,48-,49-,56-,57-/m0/s1 |
InChI 键 |
KPYXMALABCDPGN-HYOZMBHHSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)N |
SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)NCC(=O)NCC(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCCN)N |
规范 SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)NCC(=O)NCC(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCCN)N |
其他 CAS 编号 |
141039-76-1 |
序列 |
KGDYEKILVALCGGN |
同义词 |
peptide I RACK1 (peptide) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



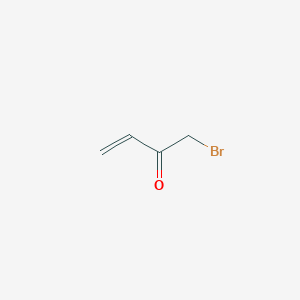
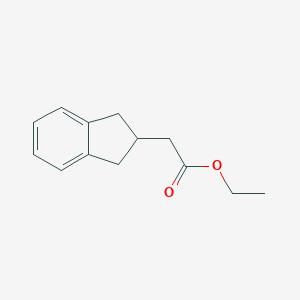
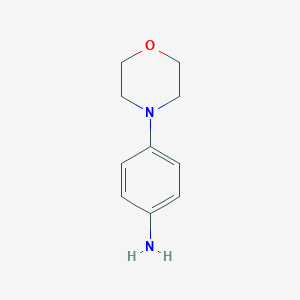
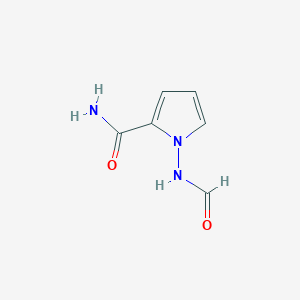
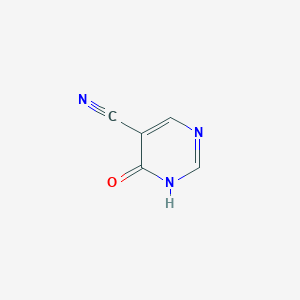
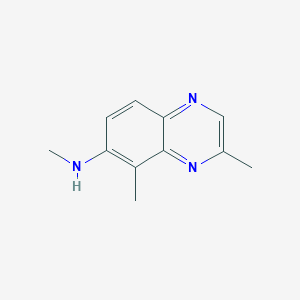
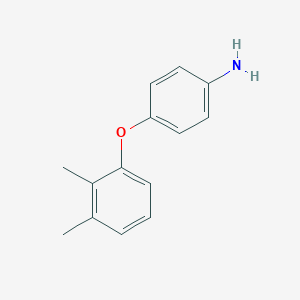
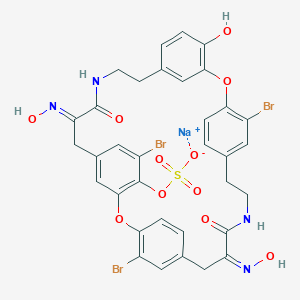

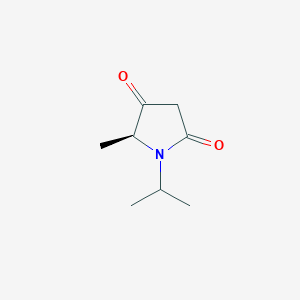


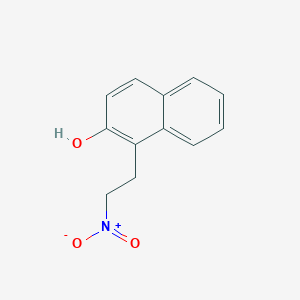
![2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B114335.png)